1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione
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Overview
Description
1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is a complex heterocyclic compound that features a spiro linkage between an azepane ring and a benzo[f][1,4]oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with benzo[f][1,4]oxazepine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 1-Allyl-3’,4’-dihydro-5’H-spiro[indoline-3,5’-oxazole]-2,4’-dione
- 2-(Dialkylamino)-5,6-dihydro-4H-naphtho[2,1-e][1,3]oxazin-4-one
Uniqueness: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is unique due to its spiro linkage and the combination of azepane and benzo[f][1,4]oxazepine rings. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1'-prop-2-enylspiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-2',5-dione |
InChI |
InChI=1S/C17H20N2O3/c1-2-10-19-11-9-17(8-7-15(19)20)12-18-16(21)13-5-3-4-6-14(13)22-17/h2-6H,1,7-12H2,(H,18,21) |
InChI Key |
APIPPBGWLBFRIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC2(CCC1=O)CNC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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